N-Methylethanethioamide N-Methylethanethioamide
Brand Name: Vulcanchem
CAS No.: 5310-10-1
VCID: VC1775128
InChI: InChI=1S/C3H7NS/c1-3(5)4-2/h1-2H3,(H,4,5)
SMILES: CC(=S)NC
Molecular Formula: C3H7NS
Molecular Weight: 89.16 g/mol

N-Methylethanethioamide

CAS No.: 5310-10-1

Cat. No.: VC1775128

Molecular Formula: C3H7NS

Molecular Weight: 89.16 g/mol

* For research use only. Not for human or veterinary use.

N-Methylethanethioamide - 5310-10-1

Specification

CAS No. 5310-10-1
Molecular Formula C3H7NS
Molecular Weight 89.16 g/mol
IUPAC Name N-methylethanethioamide
Standard InChI InChI=1S/C3H7NS/c1-3(5)4-2/h1-2H3,(H,4,5)
Standard InChI Key BNLLHLUAOXAUNQ-UHFFFAOYSA-N
SMILES CC(=S)NC
Canonical SMILES CC(=S)NC

Introduction

Chemical Structure and Properties

N-Methylethanethioamide, also known as N-Methylthioacetamide, has the molecular formula C3H7NS and a molecular weight of 89.16 g/mol . The compound is characterized by a thioamide functional group where the carbon-oxygen double bond found in traditional amides is replaced with a carbon-sulfur double bond.

The structural representation highlights the thioamide group (-C(=S)NH-) with a methyl substituent on the nitrogen atom. This arrangement contributes to its distinct chemical properties compared to oxygen-containing analogs. The presence of the sulfur atom, which is larger and less electronegative than oxygen, significantly alters the electronic distribution within the molecule.

Physical Properties

Table 1: Physical Properties of N-Methylethanethioamide

PropertyValueReference
Molecular FormulaC3H7NS
Molecular Weight89.16 g/mol
Physical StateColorless oil (at room temperature)
CAS Number5310-10-1
Alternative NamesN-Methylthioacetamide, Ethanethioamide, N-methyl-

The compound's physical characteristics include its appearance as a colorless oil at room temperature. Due to the presence of the thioamide group, N-Methylethanethioamide exhibits distinct spectroscopic properties that differentiate it from conventional amides.

Synthesis Methods

N-Methylethanethioamide can be synthesized through several established methods, with the choice of approach depending on available precursors and desired reaction conditions.

Common Synthetic Routes

The synthesis of N-Methylethanethioamide typically involves starting materials that provide the carbon framework and sulfur atom. Several methods have been documented:

  • From acetamide derivatives: The oxygen of N-methylacetamide can be replaced with sulfur using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P2S5).

  • From aldehydes and amines: A one-pot procedure involving aldehydes, methylamine, and elemental sulfur can yield N-Methylethanethioamide under specific reaction conditions .

  • From N-substituted formamides: These can be converted to thioamides using elemental sulfur and suitable catalysts .

The synthetic procedures often require controlled conditions to ensure high yields and product purity, with parameters such as temperature, solvent choice, and reaction time playing critical roles in the efficiency of the synthesis.

Recent Advances in Synthesis

Recent research has introduced more environmentally friendly approaches to thioamide synthesis:

  • Catalyst-free and solvent-free methods using elemental sulfur with aldehydes and amines have been developed, providing a more practical approach to synthesizing aryl-substituted thioamides .

  • Base-mediated protocols using dimethylformamide (DMF) as a source of dimethylamine for producing N,N-dimethyl thioamides represent another advancement in the field .

These methods offer advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Chemical Reactivity

N-Methylethanethioamide demonstrates a range of chemical reactivities owing to its thioamide functional group, making it a versatile reagent in organic synthesis.

Nucleophilic Reactions

The sulfur atom in N-Methylethanethioamide serves as a nucleophilic center, allowing it to participate in various reactions:

  • Alkylation: The sulfur atom can undergo alkylation with alkyl halides to form S-alkylated derivatives.

  • Michael addition: N-Methylethanethioamide can act as a nucleophile in Michael-type additions to α,β-unsaturated carbonyl compounds.

  • Acylation: The thioamide can undergo N-acylation reactions, leading to N-acyl thioamides with enhanced reactivity profiles.

Reduction and Oxidation Reactions

N-Methylethanethioamide can participate in both reduction and oxidation processes:

  • Reduction: The thioamide group can be reduced to corresponding amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4).

  • Oxidation: Under controlled conditions, oxidation of the sulfur atom can yield sulfinamides or sulfonamides, which are important structural motifs in medicinal chemistry.

n→π* Interactions

Applications in Organic Synthesis

N-Methylethanethioamide serves as a versatile building block in organic synthesis, finding applications in the preparation of various sulfur-containing compounds.

Precursor to Heterocycles

The thioamide functionality in N-Methylethanethioamide makes it a suitable precursor for synthesizing heterocyclic compounds:

  • Thiazoles: N-Methylethanethioamide can react with α-haloketones to form thiazole derivatives, which are important scaffolds in pharmaceutical compounds.

  • Thiazolidines: Through condensation reactions with appropriate reagents, N-Methylethanethioamide can yield thiazolidine structures.

Role in Medicinal Chemistry

The unique properties of N-Methylethanethioamide and related thioamides have made them subjects of interest in medicinal chemistry:

  • As synthesis intermediates: They serve as key intermediates in the synthesis of bioactive compounds, including antibacterial agents .

  • Structure-activity relationship studies: Modifications of the thioamide moiety have been explored to optimize biological activities .

Table 2: Applications of N-Methylethanethioamide in Organic Synthesis

ApplicationReaction TypeProduct ClassReference
Heterocycle SynthesisCondensation with α-haloketonesThiazoles
Functional Group InterconversionReductionAmines, Thiols
Bioactive Compound SynthesisVarious transformationsPharmaceutical intermediates
Conjugate AdditionMichael reactionβ-functionalized thioamides

Biological Activities and Properties

While specific biological activities of N-Methylethanethioamide have limited documentation in the provided search results, related thioamides have demonstrated notable biological properties worthy of consideration.

Antibacterial Properties

Studies on structurally related thioamides have revealed significant antibacterial activities. For instance, N-methyl-5-hydroxyalkanethioamides have shown promising antibacterial properties, with compounds designated as rac-3c and 3d exhibiting higher activity values in standardized tests .

Table 3: Antibacterial Activity of Selected Thioamides

CompoundStructureActivity ValueReference
rac-3cN-methyl-5-hydroxyalkanethioamide (n-C7H15)>7.0
rac-3dN-methyl-5-hydroxyalkanethioamide (n-C8H17)6.4
rac-2cN-H-5-hydroxyalkanethioamide (n-C7H15)5.1
rac-1cUnknown structure (n-C7H15 Me)6.7

These findings suggest potential applications for N-Methylethanethioamide and its derivatives in the development of antimicrobial agents, particularly against bacteria resistant to conventional antibiotics.

Other Biological Considerations

Thioamides, including N-Methylethanethioamide, have been associated with various biological effects:

  • Enzyme inhibition: Some thioamides can inhibit specific enzymes, potentially offering therapeutic applications.

  • Receptor interactions: The unique electronic properties of thioamides allow for specific interactions with biological receptors.

  • Metabolic stability: The C=S bond in thioamides exhibits different metabolic susceptibility compared to the C=O bond in amides, potentially affecting the pharmacokinetic properties of thioamide-containing drugs.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in the identification and structural elucidation of N-Methylethanethioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structural features of N-Methylethanethioamide:

  • 1H NMR: The methyl groups attached to the nitrogen and carbon atoms exhibit characteristic chemical shifts, distinguishing them from those in conventional amides .

  • 13C NMR: The thioamide carbon (C=S) typically appears at a significantly lower field (approximately 205-210 ppm) compared to the carbonyl carbon in amides (approximately 170-175 ppm) .

Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic vibrational frequencies associated with the thioamide group:

  • The C=S stretching vibration typically appears at lower frequencies (1140-1100 cm-1) compared to the C=O stretching in amides (1690-1630 cm-1) .

  • N-H stretching vibrations in secondary thioamides appear around 3250-3200 cm-1, similar to those in conventional amides .

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to N-Methylethanethioamide:

  • The molecular ion peak at m/z 89 corresponds to the molecular weight of C3H7NS .

  • Characteristic fragmentation patterns include the loss of methyl groups and the formation of thioacyl fragments .

Recent Research Developments

Recent scientific investigations have expanded our understanding of N-Methylethanethioamide and related thioamides, opening new avenues for applications.

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